

physiological role of the relaxin-3/RXFP3 system

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An In-Depth Technical Guide to the Physiological Role of the Relaxin-3/RXFP3 System

Introduction

The relaxin-3/RXFP3 system is a highly conserved neuropeptide signaling system in the brain, implicated in a wide array of physiological and behavioral processes.[1][2] Relaxin-3, a member of the insulin and relaxin superfamily, acts as the endogenous ligand for the G protein-coupled receptor (GPCR), RXFP3.[1][3] Discovered in the early 2000s, this system has garnered significant attention from the scientific community due to its role in modulating stress responses, arousal, feeding behavior, motivation, and cognitive functions.[4]

Relaxin-3 is predominantly expressed by GABAergic projection neurons in the brainstem's nucleus incertus, which send extensive projections to various forebrain regions rich in RXFP3. This anatomical distribution underpins the system's capacity to integrate arousal and sensory information to modulate complex behaviors. The system's high degree of conservation across species suggests it plays a fundamental biological role.

This technical guide provides a comprehensive overview of the relaxin-3/RXFP3 system, focusing on its core molecular components, signaling pathways, neuroanatomy, and physiological functions. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of this promising therapeutic target for a range of metabolic and neuropsychiatric disorders.

Molecular Components and Pharmacology



Relaxin-3 Peptide

Relaxin-3 is a neuropeptide structurally similar to insulin, composed of an A-chain and a B-chain linked by disulfide bonds. The B-chain is primarily responsible for the binding and activation of its cognate receptor, RXFP3. Unlike other relaxin family members, relaxin-3's sequence is remarkably conserved across species, highlighting its essential, ancestral function in the central nervous system. While RXFP3 is its primary receptor, relaxin-3 can also activate RXFP1 and RXFP4 at pharmacological doses, a crucial consideration in experimental design.

RXFP3 Receptor

Relaxin-family peptide receptor 3 (RXFP3), formerly known as GPCR135, is a class A GPCR. It is the cognate receptor for relaxin-3 and is predominantly expressed in the brain. Unlike RXFP1 and RXFP2, RXFP3 has a short N-terminal extracellular domain and couples primarily to inhibitory G proteins (Gαi/o). The distribution of RXFP3 mRNA and binding sites closely matches the projection areas of relaxin-3 neurons, including key regions within the hypothalamus, septum, hippocampus, and amygdala.

Pharmacology: Agonists and Antagonists

The development of selective pharmacological tools has been pivotal in elucidating the function of the RXFP3 system.

- Agonists: Selective peptide agonists, such as R3/I5 and RXFP3-A2, have been developed to
 mimic the action of endogenous relaxin-3 at RXFP3 with minimal off-target effects at RXFP1.
 These tools have been instrumental in confirming the orexigenic (appetite-stimulating) and
 anxiolytic effects of receptor activation.
- Antagonists: Peptide antagonists, like R3(B1-22)R, specifically block the action of relaxin-3
 at RXFP3. These antagonists have been used to demonstrate that blocking RXFP3 signaling
 can reduce motivated food seeking and alcohol consumption in rodent models.

Signaling Pathways

Activation of RXFP3 by relaxin-3 initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in a



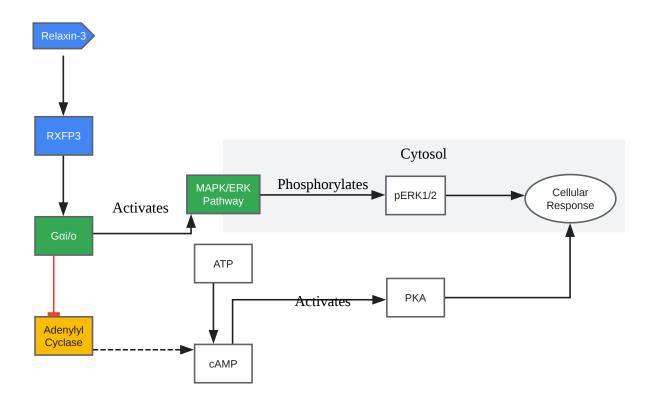
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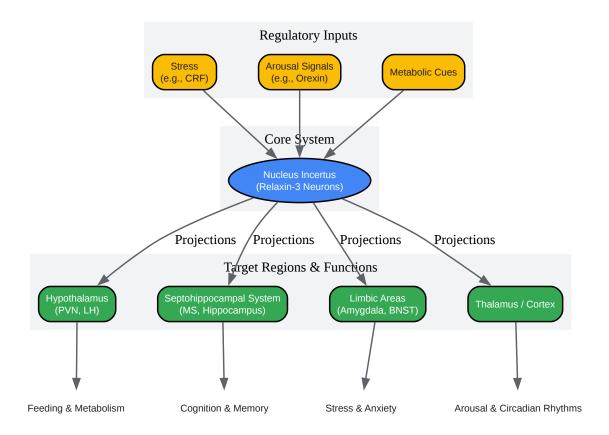
decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP can subsequently decrease the activity of protein kinase A (PKA).

In addition to cAMP inhibition, RXFP3 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This dual signaling capability—inhibiting one pathway while activating another—allows the relaxin-3/RXFP3 system to exert complex modulatory effects on neuronal excitability and plasticity, which are crucial for its roles in memory and behavior.

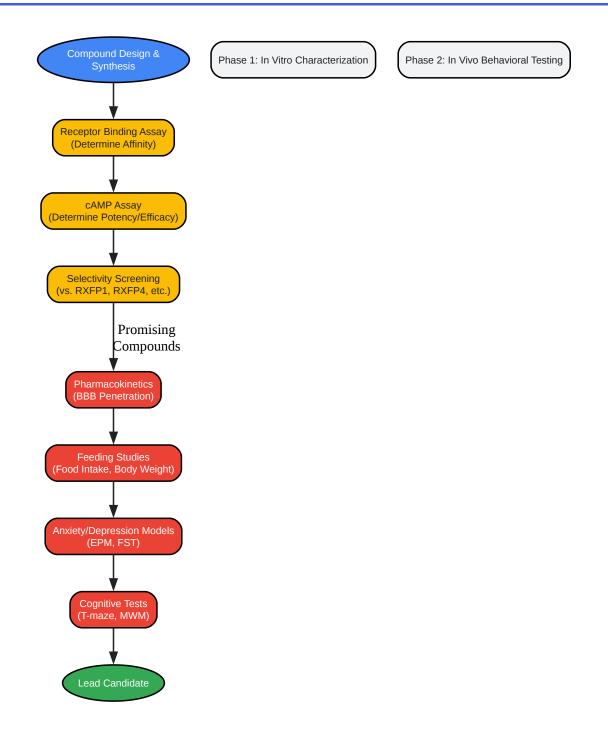












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